(3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine
Description
Tert-butyl (3S,4R)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with an aminomethyl group and a fluorine atom. The tert-butyl group is attached to the nitrogen atom of the piperidine ring, providing steric hindrance and influencing the compound’s reactivity and stability.
Properties
Molecular Formula |
C11H21FN2O2 |
|---|---|
Molecular Weight |
232.29 g/mol |
IUPAC Name |
tert-butyl (3S,4R)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-5-4-8(6-13)9(12)7-14/h8-9H,4-7,13H2,1-3H3/t8-,9-/m1/s1 |
InChI Key |
PWWDRFMQLZQJAY-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)F)CN |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine typically involves multiple steps, starting from commercially available precursors. One common approach is to start with the piperidine ring and introduce the fluorine atom and aminomethyl group through selective functionalization reactions. The tert-butyl group is then introduced via a tert-butylation reaction, often using tert-butyl chloride and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S,4R)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to modify the piperidine ring or the substituents.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines, while reduction can lead to various reduced forms of the piperidine ring.
Scientific Research Applications
Tert-butyl (3S,4R)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the tert-butyl group provides steric hindrance that influences the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (3S,4R)-4-(aminomethyl)-3-chloropiperidine-1-carboxylate
- tert-butyl (3S,4R)-4-(aminomethyl)-3-bromopiperidine-1-carboxylate
- tert-butyl (3S,4R)-4-(aminomethyl)-3-iodopiperidine-1-carboxylate
Uniqueness
Tert-butyl (3S,4R)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and binding interactions. The fluorine atom can enhance metabolic stability and bioavailability, making this compound particularly valuable in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
